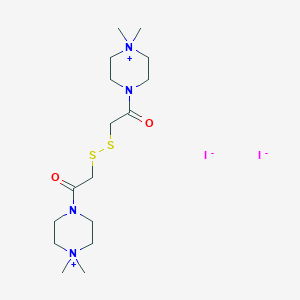

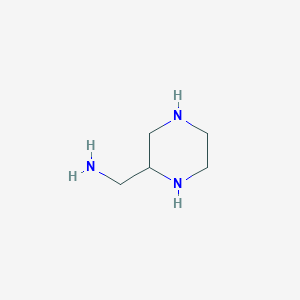

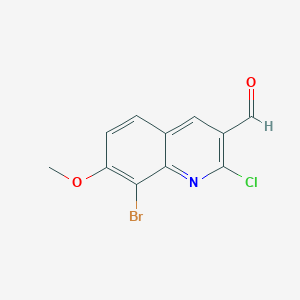

![molecular formula C13H12FNO3 B137124 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 477933-12-3](/img/structure/B137124.png)

1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

Vue d'ensemble

Description

The compound “1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione” is a type of oxazine . Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . The structure of the compound is characterized by the presence of a six-membered ring containing these heteroatoms .

Synthesis Analysis

The synthesis of 1,3-oxazine-2,4-diones, such as the compound , can be achieved through various methods. One approach involves the microwave-assisted 1,3-dioxa-[3,3]-sigmatropic rearrangement of aryl allylic carbamates . This method has been shown to produce novel 1,3-oxazine-2,4-dione derivatives in moderate to excellent yields under mild reaction conditions .Molecular Structure Analysis

The molecular structure of 1,3-oxazines, including the compound “1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione”, is characterized by a six-membered ring containing one oxygen and one nitrogen atom . The position of these heteroatoms and the relative position of the double bonds can vary, leading to different isomers .Chemical Reactions Analysis

The chemical reactions involving 1,3-oxazines can be quite diverse. For instance, the 1,3-dioxa-[3,3]-sigmatropic rearrangement of aryl allylic carbamates has been used to synthesize novel 1,3-oxazine-2,4-dione derivatives . This reaction is accelerated under microwave irradiation, leading to improved yields .Applications De Recherche Scientifique

Medicinal Chemistry: Antitumor Activity

This compound has been studied for its potential in treating cancer. Specifically, derivatives of the benzo[d][1,3]oxazine nucleus have shown activity against breast cancer cell lines . The structure of this compound allows for the inhibition of cell proliferation, making it a candidate for further drug development and cancer research.

Materials Science: Polymer Synthesis

In the realm of materials science, the oxazine derivatives serve as precursors for the synthesis of polybenzoxazines . These polymers are known for their high performance, including enhanced mechanical properties and flame resistance, which are desirable in aerospace and electronic applications.

Environmental Science: Microwave-Assisted Synthesis

The compound’s derivatives have been utilized in microwave-assisted synthetic processes, which are more environmentally friendly due to reduced reaction times and lower energy consumption . This method aligns with the principles of green chemistry, aiming to minimize the environmental impact of chemical processes.

Analytical Chemistry: Fluorescent Dyes

Oxazine compounds, closely related to the compound , are used to create fluorescent dyes such as Nile red and Nile blue . These dyes have applications in analytical chemistry, where they are used for solvatochromic studies and as markers in various types of assays.

Biochemistry: Proteomics Research

The compound is available for purchase as a biochemical used in proteomics research . Its role in the study of proteins can contribute to a deeper understanding of biological processes and the development of new therapeutic strategies.

Heterocyclic Chemistry: Building Blocks for Nitrogen-Containing Structures

Lastly, the compound and its derivatives are valuable building blocks in heterocyclic chemistry. They are used to construct a variety of nitrogen-containing heterocyclic structures, which are fundamental in the development of pharmaceuticals and agrochemicals .

Orientations Futures

The future directions for research on “1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the microwave-assisted 1,3-dioxa-[3,3]-sigmatropic rearrangement method could be optimized for better yields . Additionally, the potential biological activities of these compounds could be investigated further.

Propriétés

IUPAC Name |

1-(2-cyclopropylethyl)-6-fluoro-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO3/c14-9-3-4-11-10(7-9)12(16)18-13(17)15(11)6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLUJHVVLMJROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCN2C3=C(C=C(C=C3)F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468094 | |

| Record name | AG-F-62565 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione | |

CAS RN |

477933-12-3 | |

| Record name | AG-F-62565 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

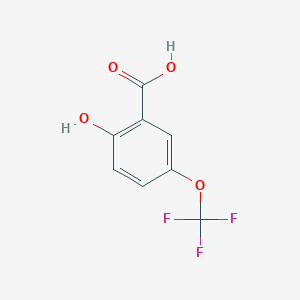

![(E)-2-(Trityloxyimino)-2-[2-(tritylamino)thiazol-4-yl]acetic Acid](/img/structure/B137047.png)

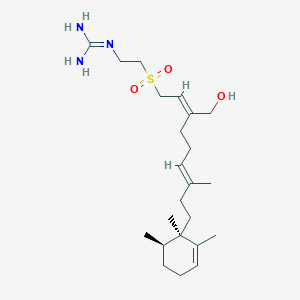

![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)

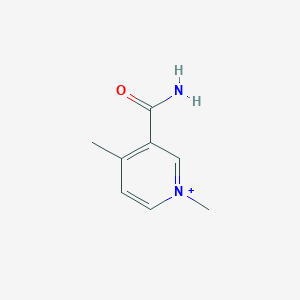

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)

![2,2,5,5-Tetramethyl-4-[[2-[(2,2,5,5-tetramethyl-4-oxooxolan-3-ylidene)methylamino]ethylamino]methylidene]oxolan-3-one](/img/structure/B137070.png)